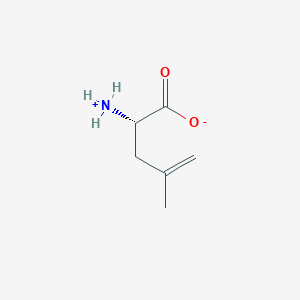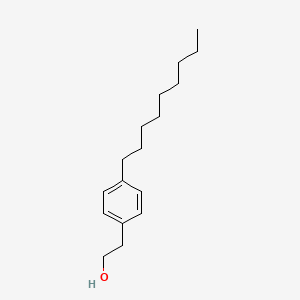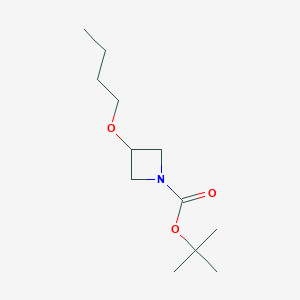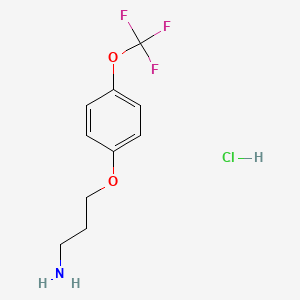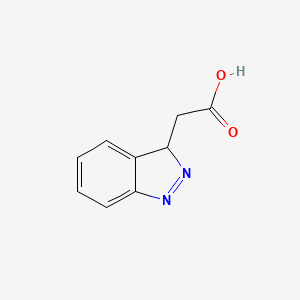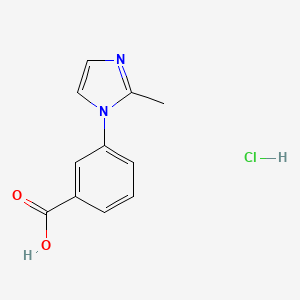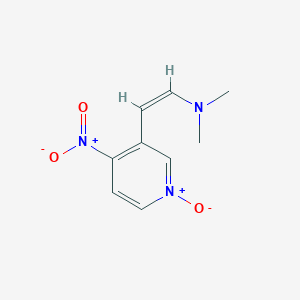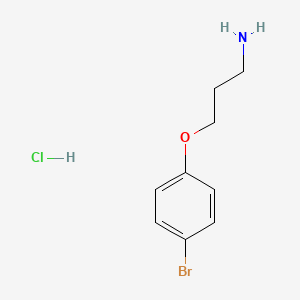
3-(4-Bromophenoxy)propan-1-amine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromophenoxy)propan-1-amine hydrochloride” is a chemical compound with the CAS Number 1354972-28-3 . It has a molecular weight of 266.57 . The IUPAC name for this compound is 3-(4-bromophenoxy)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(4-Bromophenoxy)propan-1-amine hydrochloride” is 1S/C9H12BrNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.57 . More detailed physical and chemical properties are not available in the current search results.Applications De Recherche Scientifique
Group 13 Metal Ion Ligands : Liu et al. (1993) studied hexadentate N3O3 amine phenols, which are reduction products of Schiff bases, for their potential as ligands for group 13 metal ions. This research contributes to the understanding of coordination chemistry and potential applications in metal ion binding (Liu, Wong, Rettig, & Orvig, 1993).
α₁-Adrenoceptor Antagonists : Xi et al. (2011) investigated the synthesis and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptor antagonists. These findings are significant in pharmacology for developing new therapeutic agents (Xi, Jiang, Zou, Ni, & Chen, 2011).
Conversion of Furans : Mao and Mathey (2011) explored the conversion of furan compounds to phosphinines, a process that includes the use of 3-(4-Bromophenoxy)propan-1-amine hydrochloride derivatives. This research provides insights into organic synthesis techniques and the development of new compounds (Mao & Mathey, 2011).
Synthesis of Levofloxacin Precursors : Mourelle-Insua et al. (2016) demonstrated enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to the antimicrobial agent Levofloxacin. This highlights the compound's role in the synthesis of important pharmaceuticals (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Synthesis of Hydrochlorides of α-Amino Acetophenones : Gevorgyan et al. (1989) studied the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, contributing to the field of medicinal chemistry and drug development (Gevorgyan, Gabrielyan, Apoyan, Podol'skaya, Sukasyan, Sarkisyan, Azlivyan, Akopyan, & Mndzhoyan, 1989).
Elaboration of Polybenzoxazine : Trejo-Machin et al. (2017) investigated the use of phloretic acid as an alternative to phenolation of aliphatic hydroxyls for polybenzoxazine elaboration, showing the potential of 3-(4-Bromophenoxy)propan-1-amine hydrochloride in polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Electrochemical Detection of Aliphatic Amines : Smith and Ghani (1990) explored the application of 3-(4-hydroxyphenyl)propionic acid ester in the electrochemical detection of aliphatic amines, indicating the compound's utility in analytical chemistry (Smith & Ghani, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFALZVXOLZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



